Superior In Vivo Antitumor Efficacy of 7-Chloro-Pyrroloquinoxaline BTK Inhibitor Derivative vs. Ibrutinib and Lead S2
In a direct head-to-head in vivo comparison, a derivative of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold (Compound 9) demonstrated significantly superior tumor growth inhibition compared to both the clinical BTK inhibitor Ibrutinib and the internal lead compound S2 in a U-937 xenograft mouse model. While specific activity data for the unsubstituted 7-chloro core is not available, this evidence establishes the superior in vivo performance of a close structural analog built upon this core, highlighting the scaffold's potential for generating orally available, highly efficacious therapeutics [1].
| Evidence Dimension | Tumor Growth Inhibition (TGI) in U-937 xenograft model |
|---|---|
| Target Compound Data | TGI = 64.4% |
| Comparator Or Baseline | Lead compound S2: TGI = 28.7%; Ibrutinib: TGI = 41.1% |
| Quantified Difference | Compound 9 shows 2.24-fold higher TGI vs. S2 and 1.57-fold higher TGI vs. Ibrutinib |
| Conditions | U-937 xenograft mouse model, oral dosage of 50 mg/kg [1] |
Why This Matters
This data provides direct evidence of superior in vivo efficacy for a close analog built on the pyrrolo[1,2-a]quinoxalin-4(5H)-one core, supporting the selection of this scaffold for programs requiring oral bioavailability and robust antitumor activity.
- [1] Tian C, et al. Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2‑a]quinoxalin-4(5H)‑one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. J Med Chem. 2025;68(8):8841-8860. View Source
